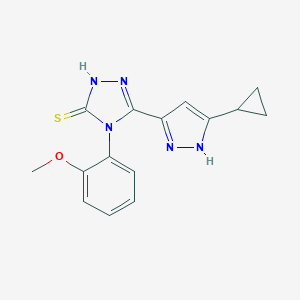![molecular formula C21H17FN6 B357433 2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE CAS No. 921069-58-1](/img/structure/B357433.png)
2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with a 4-fluorophenyl group, two methyl groups, and a pyridinylmethyl group
Métodos De Preparación
The synthesis of 2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple steps, starting with the preparation of the core triazolopyrimidine structure. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under reflux conditions . The reaction typically requires the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sodium acetate . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of microwave-assisted synthesis or continuous flow reactors .
Análisis De Reacciones Químicas
2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its kinase inhibitory properties are being explored for the development of new anticancer drugs.
Mecanismo De Acción
The mechanism of action of 2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE primarily involves the inhibition of CDK2. This compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE include other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and potential anticancer applications.
Triazolo[4,3-a]pyrazine: Studied for its dual inhibition of c-Met and VEGFR-2 kinases, showing significant antiproliferative activities.
Thiazolo[3,2-b]triazole:
These compounds share similar structural features and biological activities, but this compound stands out due to its specific substitution pattern and potent CDK2 inhibitory activity .
Propiedades
Número CAS |
921069-58-1 |
|---|---|
Fórmula molecular |
C21H17FN6 |
Peso molecular |
372.4g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H17FN6/c1-13-14(2)27(11-15-7-9-23-10-8-15)20-18(13)21-25-19(26-28(21)12-24-20)16-3-5-17(22)6-4-16/h3-10,12H,11H2,1-2H3 |
Clave InChI |
BZCRQZMDFOIVEF-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)CC5=CC=NC=C5)C |
SMILES canónico |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)CC5=CC=NC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-fluorobenzyl)-8-methoxy-3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B357350.png)
![3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-1H-imidazol-4-yl]ethyl}benzamide](/img/structure/B357353.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B357356.png)

![9-fluoro-6-[2-(1-piperidinyl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B357366.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-furamide](/img/structure/B357367.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinyl)butanamide](/img/structure/B357369.png)
![9-fluoro-6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B357370.png)
![3-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PHENYL METHYL ETHER](/img/structure/B357372.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B357374.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B357375.png)


![Ethyl 4-{4-[(4-methoxyphenyl)amino]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate](/img/structure/B357386.png)
